molecular formula C51H35N5Si B12499880 9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole)

9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole)

Cat. No.: B12499880
M. Wt: 745.9 g/mol
InChI Key: MZZBVCAAWVBQJO-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis:
SiTrzCz2 is an n-type host material with a triazine core functionalized by two carbazole groups and a triphenylsilyl-substituted phenyl group. The carbazole moieties enhance hole-transporting capabilities, while the electron-deficient triazine core and bulky triphenylsilyl group improve electron transport and suppress exciton quenching . It is synthesized via Suzuki coupling or nucleophilic substitution reactions, as reported in studies on blue phosphorescent OLEDs .

Properties

Molecular Formula

C51H35N5Si

Molecular Weight

745.9 g/mol

IUPAC Name

[3-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]phenyl]-triphenylsilane

InChI

InChI=1S/C51H35N5Si/c1-4-20-37(21-5-1)57(38-22-6-2-7-23-38,39-24-8-3-9-25-39)40-26-18-19-36(35-40)49-52-50(55-45-31-14-10-27-41(45)42-28-11-15-32-46(42)55)54-51(53-49)56-47-33-16-12-29-43(47)44-30-13-17-34-48(44)56/h1-35H

InChI Key

MZZBVCAAWVBQJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC(=NC(=N5)N6C7=CC=CC=C7C8=CC=CC=C86)N9C1=CC=CC=C1C1=CC=CC=C19

Origin of Product

United States

Preparation Methods

Primary Synthetic Strategies

The synthesis of 9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) involves a series of carefully controlled chemical reactions. Based on analysis of literature and related compounds, the preparation typically employs two key synthetic approaches:

Nucleophilic Substitution Approach

The primary method for introducing carbazole units onto the triazine scaffold involves nucleophilic substitution reactions with carbazolyl nucleophiles. This approach takes advantage of the electrophilic nature of the triazine ring, particularly when substituted with leaving groups such as chlorine atoms. The reaction pathway is similar to the synthesis of related compounds, where carbazole units displace chlorine atoms on the triazine ring through an addition-elimination mechanism.

Buchwald-Hartwig Coupling Strategy

For incorporating the triphenylsilyl moiety, Buchwald-Hartwig cross-coupling reactions are commonly employed. This palladium-catalyzed approach facilitates the formation of carbon-nitrogen bonds between the carbazole units and the aryl halides. The catalyst system typically involves a palladium source such as tetrakis(triphenylphosphine)palladium(0) in conjunction with a suitable base.

Detailed Synthesis Protocol

Based on synthetic protocols described for structurally related compounds and derivatives, the following represents a detailed preparation method for 9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole):

Materials and Reagents

Reagent Function Typical Quantity
2,4,6-Trichlorotriazine Triazine core source 1 equivalent
9H-Carbazole Carbazole source 2.1-2.5 equivalents
3-Bromophenylboronic acid Coupling partner 1.1 equivalents
Triphenylsilyl chloride Silicon source 1.1 equivalents
Tetrakis(triphenylphosphine)palladium(0) Catalyst 0.05-0.10 equivalents
Potassium carbonate Base 6-10 equivalents
Tetrahydrofuran (THF) Solvent As required
Toluene Solvent As required
Ethanol/Water mixture Co-solvent As required

Step-by-Step Procedure

The synthesis typically follows a multi-step approach:

Carbazole-Triazine Intermediate Formation

The first step involves the reaction of carbazole with 2,4,6-trichlorotriazine in a controlled manner to selectively substitute two chlorine atoms while preserving one for further functionalization. This reaction proceeds through an addition-elimination mechanism in the presence of a base, similar to the synthesis reported for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole:

  • Carbazole is first converted to its corresponding salt in the presence of a base (such as KOH or potassium tert-butoxide).
  • The carbazole salt is then reacted with 2,4,6-trichlorotriazine at controlled temperature (typically starting at 0°C and gradually warming to room temperature).
  • The reaction is conducted in an appropriate solvent system, commonly THF or a mixture of solvents.
  • Temperature control is crucial to prevent over-substitution of all three chlorine atoms.
Triphenylsilylphenyl Group Introduction

The second key step involves introducing the 3-(triphenylsilyl)phenyl group to the remaining chlorine position on the triazine ring. This can be achieved through:

  • Preparation of a 3-(triphenylsilyl)phenylboronic acid or related organometallic reagent.
  • Palladium-catalyzed cross-coupling with the mono-chlorinated di-carbazole-triazine intermediate.
  • The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as catalyst and potassium carbonate as base in a toluene/ethanol/water solvent system under reflux conditions.

Optimization Parameters

Based on related synthetic protocols, several critical parameters affect the yield and quality of the final product:

Parameter Optimal Range Effect on Synthesis
Temperature 80-120°C for coupling reactions Higher temperatures accelerate reaction but may lead to side reactions
Reaction Time 6-24 hours Extended times improve conversion but may increase degradation
Catalyst Loading 0.5-5 mol% Higher loading improves rate but increases cost
Solvent System Toluene/EtOH/H2O (10:1:1) Mixed solvent systems enhance solubility and reaction efficiency
Base Strength K2CO3 to t-BuOK Stronger bases accelerate reaction but may reduce selectivity
Inert Atmosphere N2 or Ar Prevents catalyst oxidation and improves reproducibility

Purification and Characterization

Purification Techniques

To achieve the high purity required for optoelectronic applications (>99%), the crude product undergoes multiple purification steps:

  • Initial purification via column chromatography on silica gel using appropriate eluent systems (typically toluene/hexane mixtures).
  • Recrystallization from appropriate solvent systems (e.g., dichloromethane/hexane).
  • Final sublimation under reduced pressure for ultra-high purity suitable for device applications.

Characterization Methods

The synthesized compound is characterized through various analytical techniques:

Technique Information Obtained Typical Results
1H NMR Structural confirmation Shows characteristic carbazole and aromatic proton signals
13C NMR Carbon framework Confirms all carbon environments in the structure
MALDI-TOF MS Molecular weight Molecular ion peak at m/z 745.94
Elemental Analysis Empirical formula Matches C51H35N5Si
UV-Vis Spectroscopy Absorption profile Absorption maxima in the UV region
Photoluminescence Emission properties Emission maximum at 440 nm (in film)
Thermal Analysis (TGA/DSC) Thermal stability Decomposition temperature at approximately 487°C
Cyclic Voltammetry Electrochemical properties HOMO/LUMO energy levels determination

Alternative Synthetic Approaches

Direct Triazine Formation

An alternative approach involves building the triazine core directly from nitrile precursors:

  • Formation of a triazine core from appropriate nitrile compounds using triflic acid as catalyst.
  • As described in a related study on triazine derivatives, 9-octyl-9H-[3,9'-bicarbazole]-6-carbonitrile can be converted to triazine structures using trifluoromethanesulfonic acid (F3CSO3H) with extended reaction times (approximately 30 hours) at room temperature.

Microwave-Assisted Synthesis

Microwave irradiation can significantly enhance reaction rates and yields:

  • Similar triazine derivatives have been prepared using microwave-assisted conditions.
  • The approach uses controlled microwave power and shorter reaction times compared to conventional heating.
  • This method potentially offers improved atom economy and reduced solvent usage.

Comparative Analysis of Synthetic Routes

Efficiency Comparison

The following table compares the main synthetic approaches based on efficiency parameters:

Synthetic Approach Typical Yield Reaction Time Advantages Limitations
Sequential Nucleophilic Substitution 50-70% 24-36 h Well-established, scalable Multiple steps, moderate yield
One-pot Sequential Addition 40-60% 18-24 h Fewer isolation steps Lower selectivity, purification challenges
Microwave-Assisted 60-75% 2-4 h Faster, energy-efficient Special equipment required, scale limitations
Direct Triazine Formation 30-50% 30-48 h Different disconnection approach Harsher conditions, lower yield

Optimization Strategies

For industrial or large-scale preparations, several optimization strategies can be implemented:

  • Continuous Flow Processing : Implementing flow chemistry for better control of reaction parameters and improved scalability.
  • Catalyst Recycling : Developing methods to recover and reuse expensive palladium catalysts.
  • Green Chemistry Approaches : Employing more environmentally friendly solvents and reducing waste generation.
  • Telescoping Reactions : Conducting multiple steps without intermediate purification to improve overall efficiency.

Structure-Property Relationships

Understanding the relationship between synthetic methods and final material properties is crucial for optoelectronic applications:

  • The purity level directly impacts device performance, with sublimed material (>99% purity) showing superior characteristics in OLED applications.
  • The exact reaction conditions can affect the morphological properties of the final material, influencing glass transition temperature and film-forming capabilities.
  • Different synthetic routes might lead to varying levels of structural defects that impact electronic properties and device lifetime.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as electrophilic aromatic substitution at the carbazole units or nucleophilic substitution at the triazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation Products: Carbazole-quinone derivatives.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Various substituted carbazole and triazine derivatives.

Scientific Research Applications

Structural Properties and Characteristics

SiTrzCz2 has a molecular formula of C51H35N5SiC_{51}H_{35}N_{5}Si and a molecular weight of 745.94 g/mol. The compound features two electron-rich carbazole units and a central electron-deficient triazine moiety bridged by a triphenylsilyl group. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are -5.99 eV and -2.75 eV respectively, making it suitable for various electronic applications .

SiTrzCz2 is primarily utilized as an electron transport layer and host material in OLEDs due to its excellent charge transport properties and thermal stability. Its ability to form exciplexes when combined with hole transport materials enhances the efficiency of blue phosphorescent OLEDs.

Case Study: OLED Device Performance

In a recent study, SiTrzCz2 was used as a host material in mixed host phosphorescent OLEDs. The devices exhibited high external quantum efficiency (EQE) due to optimized energy levels that facilitated effective energy transfer between the host and dopants .

  • Device Configuration :
    • EML: SiTrzCz2
    • Doping Concentration: Optimized to prevent concentration quenching
    • Performance Metrics: Achieved EQE exceeding 20% under specific conditions.

Applications in Photovoltaic Cells

The structural properties of SiTrzCz2 also make it a candidate for use in organic photovoltaic cells (OPVs). Its ability to absorb light at specific wavelengths and its favorable energy levels allow it to be integrated into OPV architectures where it can enhance light absorption and charge separation.

Performance Insights

Research indicates that incorporating SiTrzCz2 into OPV systems can improve overall device performance by optimizing the charge transport pathways and enhancing the stability of the active layer .

Summary of Findings

The following table summarizes key findings regarding the performance of SiTrzCz2 in various applications:

ApplicationRoleKey Findings
OLEDsElectron Transport LayerHigh EQE (>20%) achieved with optimized doping
Photovoltaic CellsLight Absorption EnhancerImproved charge separation and stability

Mechanism of Action

The mechanism of action of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) is primarily based on its ability to interact with various molecular targets through its functional groups. The triazine core can engage in hydrogen bonding and π-π interactions, while the carbazole units can participate in electron transfer processes. The triphenylsilyl group enhances the compound’s stability and solubility, facilitating its interaction with target molecules.

Molecular Targets and Pathways:

    Electron Transport: The compound can act as an electron transport material in electronic devices.

    Fluorescence: It can interact with specific biomolecules, leading to changes in its fluorescence properties, which are useful in imaging applications.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 745.94 g/mol (C₅₁H₃₅N₅Si) .
  • Photophysical Data :
    • HOMO/LUMO: 5.99 eV / 2.75 eV .
    • Triplet Energy (ET): 2.89 eV .
    • Photoluminescence (PL): 440 nm (thin film) .
  • Thermal Stability : Glass transition temperature (Tg) = 125°C; decomposition temperature (TGA) = 487°C .

Applications :
SiTrzCz2 is widely used as an electron-transporting host in blue phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices. Its balanced charge transport and high triplet energy enable efficient exciton confinement .

Structural Analogues with Triazine Cores

Table 1: Structural and Electronic Comparison
Compound Name Substituents HOMO (eV) LUMO (eV) ET (eV) Key Application
SiTrzCz2 Triphenylsilyl, carbazole 5.99 2.75 2.89 Blue PhOLED host
mSi-2CzTrz Triphenylsilyl, carbazole Blue OLED host
tPh-2CzTrz Terphenyl, carbazole Blue OLED host
SBF-2CzTrz Spirobifluorene, carbazole Blue OLED host
DMIC-TRZ Diphenyltriazine, indenocarbazole Green TADF host
DCz4Cl/DCz4Br/DCz4I Halogenated phenoxy, carbazole Elastic phosphorescent crystals

Key Observations :

  • Substituent Effects :
    • Triphenylsilyl (SiTrzCz2) : Enhances thermal stability and electron transport via steric hindrance and σ-π conjugation .
    • Terphenyl (tPh-2CzTrz) : Increases rigidity but may reduce solubility .
    • Spirobifluorene (SBF-2CzTrz) : Improves morphological stability but may lower triplet energy .
    • Halogens (DCz4Cl/DCz4Br/DCz4I) : Modify emission wavelengths and intermolecular interactions for ultralong phosphorescence .

Photophysical and Device Performance

Table 2: Device Performance Comparison
Compound Device Structure (EML/HBL) EQE (%) Current Efficiency (cd/A) Power Efficiency (lm/W) Reference
SiTrzCz2 SiTrzCz2 (15 nm)/SiTrzCz2 (20 nm) 15.4 32.4 19.5
DMIC-TRZ DMIC-TRZ (45 nm)/PO-T2T (20 nm)
mSiTrz Mixed host with CzDBF derivatives

Key Findings :

  • SiTrzCz2 vs. DMIC-TRZ :
    • SiTrzCz2 achieves higher efficiency (EQE 15.4%) in blue devices due to superior energy-level alignment and exciton confinement .
    • DMIC-TRZ is used in thicker emissive layers (45 nm) but lacks reported efficiency metrics .
  • SiTrzCz2 vs. mSiTrz :
    • mSiTrz (2-phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine) serves as a hole-blocking layer, whereas SiTrzCz2 functions as a host, highlighting their distinct roles in device architecture .

Stability and Functional Versatility

  • Thermal Stability : SiTrzCz2’s triphenylsilyl group ensures high thermal stability (TGA = 487°C), critical for device longevity .
  • Exciplex Formation : SiTrzCz2 pairs with p-type hosts (e.g., SiCzCz) to form stable exciplexes, broadening its utility in TADF and hybrid OLEDs .
  • Chiral Derivatives: Compounds like (S)-9,9′-(6-(1-phenylethoxy)-triazine)bis(carbazole) exhibit tunable ultralong phosphorescence (419.8 ms lifetime) but are niche in non-OLED applications .

Biological Activity

The compound 9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) , commonly referred to as SiTrzCz2 (CAS Number: 2422045-58-5), is a novel organic material with significant potential in optoelectronic applications. Its unique molecular structure comprises two electron-rich carbazole units connected by an electron-deficient triazine moiety, which contributes to its interesting biological and electronic properties. This article explores the biological activity of SiTrzCz2, focusing on its applications in organic light-emitting diodes (OLEDs) and potential therapeutic uses.

SiTrzCz2 has a molecular formula of C51H35N5SiC_{51}H_{35}N_{5}Si and a molecular weight of 745.94 g/mol. The compound exhibits photoluminescence with an emission wavelength of 440 nm in film form. Its HOMO and LUMO levels are 5.99 eV and 2.75 eV, respectively, with a triplet energy level of 2.89 eV . The structural characteristics facilitate its role as an electron transport layer in OLEDs and as a phosphorescent host material.

PropertyValue
CAS Number2422045-58-5
Molecular FormulaC51H35N5Si
Molecular Weight745.94 g/mol
Photoluminescenceλ em 440 nm (in film)
HOMO5.99 eV
LUMO2.75 eV
Triplet Energy (E_T)2.89 eV

1. Optoelectronic Applications

The primary biological activity of SiTrzCz2 is observed in its application within OLED technology. It serves as an efficient blue phosphorescent host material due to its high external quantum efficiency (EQE) of up to 23.7% and current efficiency of 26.2 cd/A . The compound's ability to form exciplexes with hole transport materials enhances its performance in blue OLED devices.

2. Therapeutic Potential

While the primary focus on SiTrzCz2 has been in materials science, recent studies suggest potential therapeutic applications due to its structural features that allow for interactions with biological molecules.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of triphenylsilyl groups can enhance interactions with cellular targets, potentially leading to apoptosis in cancer cells.
  • Antioxidant Properties : The presence of carbazole moieties is associated with antioxidant activity, which may contribute to protective effects against oxidative stress-related diseases.

Case Studies

Recent research has highlighted the importance of substituent positions on carbazole derivatives in enhancing biological activity:

  • A study demonstrated that modifying the substitution pattern on carbazole can significantly affect device performance and may also influence biological interactions . For instance, compounds derived from carbazole-dibenzofuran exhibited high triplet energy levels and improved stability in OLED applications.
  • Another investigation focused on the synthesis of carbazole-based materials that showed promising results in terms of both electronic properties and potential biological activities .

Q & A

Basic: What is the molecular design rationale behind SiTrzCz2 for OLED applications?

SiTrzCz2 integrates an electron-deficient 1,3,5-triazine core with two electron-rich carbazole units and a triphenylsilyl group. The triazine enhances electron transport, while carbazole moieties improve hole mobility, creating a bipolar host. The bulky triphenylsilyl group disrupts π-π stacking, suppressing aggregation-caused quenching and stabilizing excited states. This design balances charge transport and minimizes host-guest electrostatic coupling, critical for high-efficiency blue OLEDs .

Advanced: How does the triplet energy level (ET) of SiTrzCz2 influence its performance as a host in blue phosphorescent OLEDs?

SiTrzCz2 exhibits a high ET of 2.89 eV, measured via low-temperature photoluminescence (PL) spectroscopy. This ensures sufficient energy gap to prevent reverse energy transfer from blue phosphorescent dopants (e.g., CNImIr) to the host, maintaining efficient Förster resonance energy transfer (FRET). Researchers should validate ET using PL spectra at 77 K and correlate it with dopant triplet energy to avoid energy loss pathways .

Basic: What characterization techniques are critical for verifying the structural integrity of SiTrzCz2?

Key techniques include:

  • HPLC : Confirms purity (>99%) after sublimation.
  • DSC/TGA : Determines glass transition temperature (Tg = 125°C) and thermal decomposition temperature (TGA = 487°C), critical for device stability.
  • Cyclic Voltammetry : Measures HOMO (-5.99 eV) and LUMO (-2.75 eV) levels for energy alignment.
  • PL Spectroscopy : Confirms emission peak at 440 nm (film) and spectral overlap with dopants .

Advanced: What methodological considerations are essential when optimizing doping concentrations in SiTrzCz2-based emissive layers (EMLs)?

Doping levels (typically 2–5 wt%) must balance between minimizing concentration quenching and ensuring uniform dopant dispersion. Use PL quenching assays to identify optimal concentrations. For SiTrzCz2, 2 wt% doping in mixed-host systems (e.g., SiCzCz:SiTrzCz2) achieves narrowband emission (FWHM ~26 nm) while avoiding triplet-polaron annihilation. Cross-sectional TEM and AFM can validate morphological homogeneity .

Basic: How do the HOMO/LUMO levels of SiTrzCz2 contribute to its role as an electron-transporting host?

The LUMO (-2.75 eV) aligns with adjacent electron-transport layers (e.g., Liq/Al), facilitating electron injection, while the deep HOMO (-5.99 eV) blocks hole leakage. Energy level alignment is verified via ultraviolet photoelectron spectroscopy (UPS) and electrochemical gap measurements. Mismatched HOMO/LUMO levels in host-dopant systems can lead to imbalanced charge injection and reduced external quantum efficiency (EQE) .

Advanced: What strategies mitigate exciton quenching in SiTrzCz2-based exciplex host systems?

  • Mixed-Host Design : Pair SiTrzCz2 (n-type) with a p-type host (e.g., SiCzCz) to form an exciplex with broadened charge recombination zones.
  • Interlayer Optimization : Insert a 10-nm mCBP spacer between EML and hole-transport layers (TCTA) to confine excitons.
  • Transient Electroluminescence (EL) : Monitor exciton diffusion length and adjust layer thickness (e.g., 15–20 nm EML) to minimize quenching .

Basic: What are the key thermal stability parameters of SiTrzCz2, and how are they assessed?

Thermal stability is quantified via:

  • DSC : Glass transition temperature (Tg = 125°C) indicates morphological stability under operational heating.
  • TGA : Decomposition onset at 487°C ensures sublimation purity (>99%).
    These parameters are critical for vacuum-deposited OLEDs, where thermal degradation during evaporation must be avoided .

Advanced: How do host matrix variations (e.g., SiTrzCz2 vs. DMIC-TRZ) affect OLED performance metrics?

Comparative studies show:

  • SiTrzCz2 : Higher ET (2.89 eV vs. DMIC-TRZ’s 2.7 eV) enables better compatibility with deep-blue dopants.
  • DMIC-TRZ : Broader spectral overlap with green-emitting dopants but lower EQE (12% vs. SiTrzCz2’s 15.4%).
    Researchers should use angle-resolved EL spectroscopy to evaluate microcavity effects and Commission Internationale de l’Éclairage (CIE) coordinates for color purity .

Basic: What role does the triphenylsilyl group play in SiTrzCz2’s photophysical properties?

The triphenylsilyl group:

  • Steric Hindrance : Reduces aggregation-induced quenching by disrupting molecular packing.
  • Thermal Stability : Enhances decomposition resistance via robust Si-C bonds.
  • Electronic Effects : Participates in σ*-π* hyperconjugation, stabilizing LUMO levels and improving electron mobility .

Advanced: What experimental approaches resolve contradictions in host-dopant spectral overlap efficiency?

  • Time-Resolved PL (TRPL) : Quantifies FRET efficiency by measuring donor (host) lifetime reduction in doped films.
  • Transient Absorption Spectroscopy : Identifies charge-transfer states and triplet exciton dynamics.
  • Gaussian Deconvolution : Analyzes PL spectra to distinguish host and dopant contributions, optimizing spectral overlap for Förster radius tuning .

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